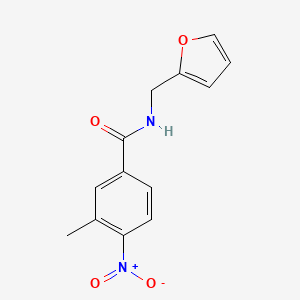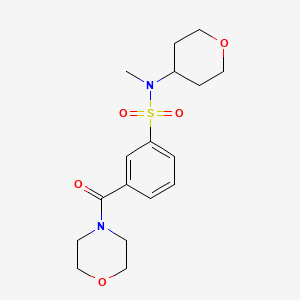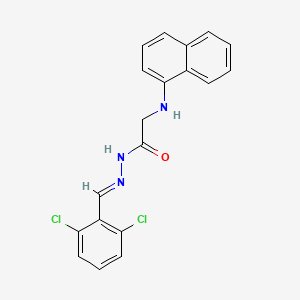
3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromene derivatives involves cyclocondensation, aldol condensation, and intramolecular lactonization processes under mild conditions, leading to the formation of structurally complex and biologically relevant compounds. For instance, the synthesis of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate (3AcHyC) and similar compounds has been extensively studied, demonstrating the versatility of chromene scaffolds in organic synthesis (Milanović et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including bond lengths, angles, and intermolecular interactions, has been elucidated through experimental and theoretical methods, such as X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal detailed insights into the structural features that influence the chemical behavior and potential applications of these compounds (Milanović et al., 2021).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including nucleophilic addition, cycloaddition, and rearrangement reactions, leading to a wide range of functionalized products with potential biological activity. The reactivity of these compounds is influenced by their unique molecular structures, enabling the synthesis of novel derivatives with designed properties (Korotaev et al., 2015).
科学的研究の応用
Synthesis and Chemical Properties
- A study by Song et al. (2018) presents an innovative synthesis of (2H-chromen-2-ylidene)acetates via Pd-catalyzed cascade reactions, showcasing the chemical versatility of chromene derivatives for potential applications in synthesis and photophysical studies (Xia Song, Cai Gao, Xinying Zhang, Xuesen Fan, 2018).
Biological Activities and Applications
- Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the potential of chromene derivatives in medicinal chemistry applications (Matteo Alonzi, M. Bracciale, A. Broggi, Daniela Lanari, A. Marrocchi, M. Santarelli, L. Vaccaro, 2014).
- Gašparová et al. (2013) highlighted the antineoplastic activity of certain chromene derivatives, suggesting their utility in cancer research and therapy development (R. Gašparová, P. Koiš, M. Lácová, Silvia Kováčová, A. Boháč, 2013).
Photophysical and Material Science Applications
- Al-Hazmy et al. (2022) studied coumarin derivatives for their antimicrobial, antioxidant, anti-inflammatory activities, and cytotoxicity against cancer cell lines, indicating the broad potential of these compounds in both healthcare and material science applications (Sadeq M. Al-Hazmy, Mohamed Oussama Zouaghi, Jamal N. Al-Johani, Y. Arfaoui, R. Al-Ashwal, B. Hammami, Ibrahim A. Alhagri, Nabil A. Alhemiary, N. Hamdi, 2022).
Environmental and Analytical Chemistry
- Uberoi and Bhattacharya (1997) investigated the toxicity and degradability of nitrophenols, including derivatives similar to "3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate," in anaerobic systems, highlighting the environmental impact and treatment approaches for these compounds (V. Uberoi, S. Bhattacharya, 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-nitrophenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-10(19)24-11-6-7-12-15(8-11)23-9-16(17(12)20)25-14-5-3-2-4-13(14)18(21)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBTYUFRQPFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160445 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137988-20-6 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)



![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)